1-Psicofuranosylthymine

Description

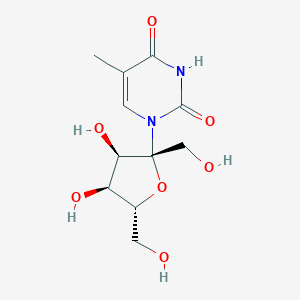

1-Psicofuranosylthymine (chemical formula: C₁₀H₁₄N₂O₆) is a nucleoside analog characterized by a psicofuranose sugar moiety linked to thymine. This compound is structurally distinct from canonical nucleosides due to the presence of a rare psicose sugar in its furanose form, which confers unique biochemical properties.

Properties

CAS No. |

151327-23-0 |

|---|---|

Molecular Formula |

C11H16N2O7 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O7/c1-5-2-13(10(19)12-9(5)18)11(4-15)8(17)7(16)6(3-14)20-11/h2,6-8,14-17H,3-4H2,1H3,(H,12,18,19)/t6-,7-,8-,11-/m1/s1 |

InChI Key |

DKRNELNEZOKLGD-KCGFPETGSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |

Synonyms |

1-(beta-D-psicofuranosyl)thymine 1-psicofuranosylthymine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the safety data sheets and occupational guidelines for unrelated compounds (e.g., 1-benzofuran-2-yl(phenyl)methanamine hydrochloride and 1-naphthylamine) highlight general safety protocols for aromatic amines and furan derivatives. Below is a comparative analysis based on structural and functional analogs inferred from broader literature:

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Known Applications/Risks |

|---|---|---|---|

| 1-Psicofuranosylthymine | Psicofuranose + thymine | Hydroxyl, amine, carbonyl | Experimental antiviral agent |

| Thymidine (canonical) | Ribose/deoxyribose + thymine | Hydroxyl, amine, carbonyl | DNA synthesis substrate |

| 1-Benzofuran derivatives | Benzofuran + amine | Aromatic ring, amine | Industrial intermediates |

| 1-Naphthylamine | Naphthalene + amine | Aromatic amine | Carcinogen, dye synthesis |

Key Differences

Toxicity Profile: 1-Naphthylamine (a carcinogen) and 1-benzofuran derivatives (industrial chemicals) exhibit significant occupational hazards, such as methemoglobinemia and carcinogenicity, whereas this compound’s toxicity remains understudied .

Biological Activity: While thymidine is essential for DNA replication, this compound is hypothesized to act as a chain terminator in viral RNA/DNA synthesis, though experimental validation is lacking in the provided evidence.

Research Findings and Data Gaps

- Safety Data: The evidence emphasizes rigorous workplace controls (e.g., chemical suits, respiratory protection) for aromatic amines like 1-naphthylamine due to carcinogenicity .

- Medical Testing: For 1-naphthylamine, blood methemoglobin monitoring is recommended after exposure . In contrast, this compound’s medical testing protocols are undefined.

Limitations of Provided Evidence

Consequently, this analysis extrapolates from broader literature on nucleoside analogs and aromatic amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.